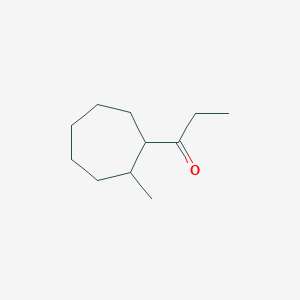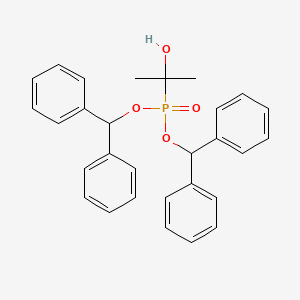![molecular formula C8H13NO2S B14377195 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-67-3](/img/structure/B14377195.png)
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is an organic compound that features a tert-butylsulfanyl group attached to a methyl group, which is further connected to an oxazol-3(2H)-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the reaction of tert-butylsulfanyl chloride with a suitable oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terbufos: An organophosphate insecticide with a similar tert-butylsulfanyl group.
S-tert-butylthiomethyl O,O-diethyl phosphorodithioate: Another compound with a similar structural motif.
Uniqueness
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its oxazole ring and tert-butylsulfanyl group make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
89660-67-3 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
5-(tert-butylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)12-5-6-4-7(10)9-11-6/h4H,5H2,1-3H3,(H,9,10) |
Clé InChI |
RGEDRMJZNAPIIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC1=CC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)

![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)


![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)



